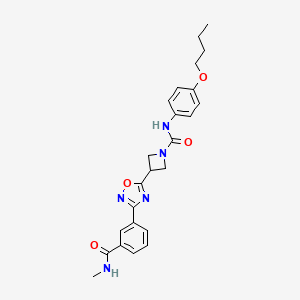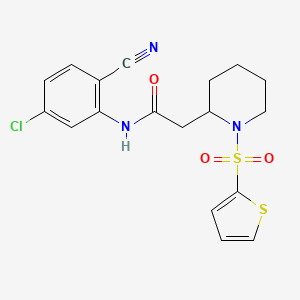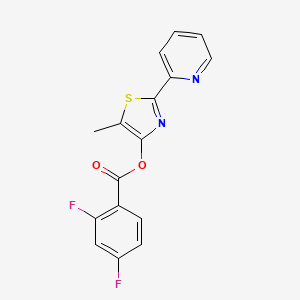![molecular formula C17H18N2O B2357795 (2E)-1-(4-氨基苯基)-3-[4-(二甲氨基)苯基]丙-2-烯-1-酮 CAS No. 126443-09-2](/img/structure/B2357795.png)
(2E)-1-(4-氨基苯基)-3-[4-(二甲氨基)苯基]丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various chalcone derivatives with potential biological activities.
Biology
Antimicrobial Agents: Some chalcone derivatives exhibit antimicrobial properties and can be used in developing new antibiotics.
Medicine
Anticancer Research: Chalcones have been studied for their potential anticancer properties, and derivatives of this compound may be evaluated for similar activities.
Industry
Dye and Pigment Production: Chalcone derivatives are used in the synthesis of dyes and pigments for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
-
Starting Materials
- 4-aminobenzaldehyde
- 4-(dimethylamino)acetophenone
-
Reaction Conditions
- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve 4-aminobenzaldehyde and 4-(dimethylamino)acetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature or under reflux until the reaction is complete.
- The product precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives with altered functional groups
-
Reduction
- Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Conditions: Solvent such as ethanol or tetrahydrofuran (THF)
- Products: Reduced forms with hydrogenated carbonyl or double bonds
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Varies depending on the substituent
- Products: Substituted derivatives with new functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, tetrahydrofuran
Major Products
- Oxidized or reduced derivatives depending on the reaction conditions and reagents used.
作用机制
The mechanism of action of (2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino and dimethylamino groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: Similar structure with a hydroxy group instead of an amino group.
(2E)-1-(4-methoxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: Similar structure with a methoxy group instead of an amino group.
Uniqueness
- The presence of both amino and dimethylamino groups in (2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
(E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,18H2,1-2H3/b12-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWWWAZDCHGYTO-LFYBBSHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)
![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
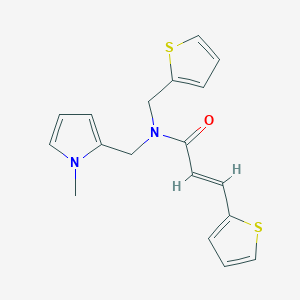
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2357720.png)
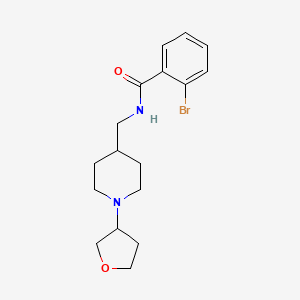
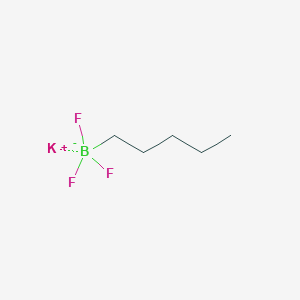
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2357724.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2357726.png)
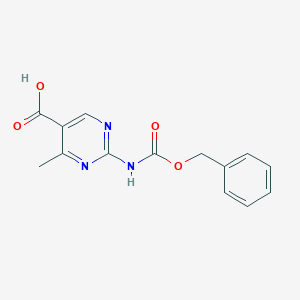
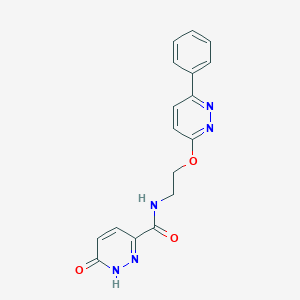
![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)
